molecular formula C17H14FN3OS2 B11261394 3-((4-fluorophenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide

3-((4-fluorophenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide

Cat. No.: B11261394
M. Wt: 359.4 g/mol
InChI Key: QZIXROORZZQUJP-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-fluorophenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide typically involves multiple steps, starting with the preparation of the thiazole and pyridine intermediates. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The pyridine ring can be introduced through various methods, including the Chichibabin synthesis.

The final step involves the coupling of the thiazole and pyridine intermediates with the fluorophenyl group under specific reaction conditions, such as the use of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane) at controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluorophenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

3-[(4-Fluorophenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[(4-fluorophenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyridine rings can engage in π-π stacking interactions with aromatic residues in the active site of enzymes, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

    Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.

    Dasatinib: Another thiazole-containing compound with anticancer properties.

    Patellamide A: Features a thiazole ring and exhibits biological activity.

    Ixabepilone: A thiazole-containing compound used in cancer therapy.

    Epothilone: Contains a thiazole ring and is used in cancer treatment

Uniqueness

3-[(4-Fluorophenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its lipophilicity and binding affinity, while the thiazole and pyridine rings contribute to its versatility in chemical reactions and biological interactions.

Properties

Molecular Formula

C17H14FN3OS2

Molecular Weight

359.4 g/mol

IUPAC Name

3-(4-fluorophenyl)sulfanyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C17H14FN3OS2/c18-13-3-5-14(6-4-13)23-9-7-16(22)21-17-20-15(11-24-17)12-2-1-8-19-10-12/h1-6,8,10-11H,7,9H2,(H,20,21,22)

InChI Key

QZIXROORZZQUJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CCSC3=CC=C(C=C3)F

Origin of Product

United States

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